molecular formula C18H26N2O2 B11162931 N-(butan-2-yl)-1-[(4-methylphenyl)carbonyl]piperidine-4-carboxamide

N-(butan-2-yl)-1-[(4-methylphenyl)carbonyl]piperidine-4-carboxamide

Cat. No.: B11162931
M. Wt: 302.4 g/mol
InChI Key: VMQMDASEWUWULF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(BUTAN-2-YL)-1-(4-METHYLBENZOYL)PIPERIDINE-4-CARBOXAMIDE is a synthetic compound that belongs to the class of piperidine derivatives. These compounds are known for their diverse pharmacological activities and are often studied for their potential therapeutic applications. The specific structure of this compound suggests it may have unique properties that could be of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(BUTAN-2-YL)-1-(4-METHYLBENZOYL)PIPERIDINE-4-CARBOXAMIDE typically involves the following steps:

    Formation of the Piperidine Ring: This can be achieved through a cyclization reaction involving appropriate precursors.

    Introduction of the Benzoyl Group: The 4-methylbenzoyl group can be introduced via an acylation reaction using 4-methylbenzoyl chloride.

    Attachment of the Butan-2-yl Group: This step involves the alkylation of the piperidine nitrogen with a butan-2-yl halide.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the piperidine ring or the butan-2-yl group.

    Reduction: Reduction reactions could target the carbonyl group in the benzoyl moiety.

    Substitution: The piperidine ring can participate in various substitution reactions, such as nucleophilic or electrophilic substitutions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halides, nucleophiles like amines or alcohols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid derivative, while reduction could produce an alcohol.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Studying its effects on biological systems, potentially as a ligand for receptors.

    Medicine: Investigating its pharmacological properties for therapeutic use.

    Industry: Possible applications in the development of new materials or as an intermediate in chemical synthesis.

Mechanism of Action

The mechanism of action of N-(BUTAN-2-YL)-1-(4-METHYLBENZOYL)PIPERIDINE-4-CARBOXAMIDE would depend on its interaction with molecular targets. It could act on specific receptors or enzymes, modulating their activity through binding interactions. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • N-(Butan-2-yl)-1-benzoylpiperidine-4-carboxamide
  • N-(Butan-2-yl)-1-(4-chlorobenzoyl)piperidine-4-carboxamide
  • N-(Butan-2-yl)-1-(4-methoxybenzoyl)piperidine-4-carboxamide

Uniqueness

N-(BUTAN-2-YL)-1-(4-METHYLBENZOYL)PIPERIDINE-4-CARBOXAMIDE is unique due to the presence of the 4-methylbenzoyl group, which may impart distinct chemical and biological properties compared to its analogs. This uniqueness could be reflected in its binding affinity, selectivity, and overall pharmacological profile.

Properties

Molecular Formula

C18H26N2O2

Molecular Weight

302.4 g/mol

IUPAC Name

N-butan-2-yl-1-(4-methylbenzoyl)piperidine-4-carboxamide

InChI

InChI=1S/C18H26N2O2/c1-4-14(3)19-17(21)15-9-11-20(12-10-15)18(22)16-7-5-13(2)6-8-16/h5-8,14-15H,4,9-12H2,1-3H3,(H,19,21)

InChI Key

VMQMDASEWUWULF-UHFFFAOYSA-N

Canonical SMILES

CCC(C)NC(=O)C1CCN(CC1)C(=O)C2=CC=C(C=C2)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.